molecular formula C12H16N2O B13158360 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde

2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde

Cat. No.: B13158360
M. Wt: 204.27 g/mol
InChI Key: KZYDVSXILFFSHH-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is a chemical compound with the molecular formula C12H16N2O It features a benzaldehyde moiety linked to an azetidine ring substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde typically involves the reaction of 3-(dimethylamino)azetidine with benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and dimethylamino group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is unique due to the presence of both the benzaldehyde and dimethylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-[3-(dimethylamino)azetidin-1-yl]benzaldehyde

InChI

InChI=1S/C12H16N2O/c1-13(2)11-7-14(8-11)12-6-4-3-5-10(12)9-15/h3-6,9,11H,7-8H2,1-2H3

InChI Key

KZYDVSXILFFSHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C2=CC=CC=C2C=O

Origin of Product

United States

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